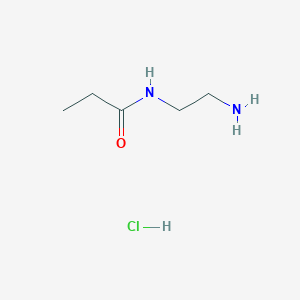
N-(2-氨基乙基)丙酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)propionamide hydrochloride, also known as AEPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. AEPH is a hydrochloride salt of 2-aminoethyl propionamide, which is a derivative of propionic acid. This compound is commonly used as a reagent for the synthesis of various organic compounds, and it has also been found to have interesting biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(2-Aminoethyl)propionamide hydrochloride is not fully understood. However, it has been suggested that N-(2-Aminoethyl)propionamide hydrochloride may act as a chelating agent for metal ions, which can influence various biochemical and physiological processes in the body. Additionally, N-(2-Aminoethyl)propionamide hydrochloride has been found to have potential anti-tumor and anti-inflammatory effects, which may be related to its ability to modulate certain signaling pathways in cells.
Biochemical and Physiological Effects
N-(2-Aminoethyl)propionamide hydrochloride has been found to have various biochemical and physiological effects, including:
1. Inhibition of tumor cell growth: N-(2-Aminoethyl)propionamide hydrochloride has been shown to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.
2. Modulation of immune function: N-(2-Aminoethyl)propionamide hydrochloride has been found to modulate immune function by regulating the production of cytokines and chemokines in cells.
3. Anti-inflammatory effects: N-(2-Aminoethyl)propionamide hydrochloride has been shown to have potential anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-Aminoethyl)propionamide hydrochloride has several advantages as a reagent for lab experiments, including:
1. High purity: N-(2-Aminoethyl)propionamide hydrochloride can be easily purified by recrystallization, which ensures high purity of the compound.
2. Easy synthesis: N-(2-Aminoethyl)propionamide hydrochloride can be synthesized using a simple one-step reaction, which makes it easy to produce in large quantities.
3. Versatility: N-(2-Aminoethyl)propionamide hydrochloride can be used as a reagent for the synthesis of various organic compounds, and it has also been found to have interesting biochemical and physiological effects.
However, there are also some limitations to using N-(2-Aminoethyl)propionamide hydrochloride in lab experiments, including:
1. Limited solubility: N-(2-Aminoethyl)propionamide hydrochloride has limited solubility in water, which can make it difficult to use in certain experiments.
2. Potential toxicity: N-(2-Aminoethyl)propionamide hydrochloride has been found to have potential toxicity in some studies, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on N-(2-Aminoethyl)propionamide hydrochloride, including:
1. Further studies on the mechanism of action of N-(2-Aminoethyl)propionamide hydrochloride, which may help to elucidate its potential therapeutic applications.
2. Development of new synthetic methods for N-(2-Aminoethyl)propionamide hydrochloride and its derivatives, which may improve its utility as a reagent for organic synthesis.
3. Studies on the potential toxicity of N-(2-Aminoethyl)propionamide hydrochloride and its derivatives, which may help to ensure their safe use in scientific research.
合成方法
N-(2-Aminoethyl)propionamide hydrochloride can be synthesized using a simple one-step reaction between 2-aminoethylamine and propionyl chloride in the presence of hydrochloric acid. The reaction yields N-(2-Aminoethyl)propionamide hydrochloride hydrochloride as a white crystalline powder, which can be purified by recrystallization from water.
科学研究应用
聚合工具
N-(2-氨基乙基)丙酰胺盐酸盐用作聚合反应的单体。 它可用于合成用于核酸络合和复合物形成的聚合物 .
快速水性RAFT聚合
该化合物已用于在25°C下可见光照射下快速且可控的水性RAFT(可逆加成-断裂链转移)聚合伯胺官能单体 . 这种聚合在25°C下用温和的可见光照射酸性水性介质中迅速以可控方式进行 .
伯胺官能单体的原型合成
N-(2-氨基乙基)丙酰胺盐酸盐 (AEMA) 和 N-(6-氨基己基)甲基丙烯酰胺盐酸盐 (AHMA) 被合成作为伯胺官能单体的原型 .
聚合加速
通过添加极性较小的醇或提高电离单体的浓度来改善电离单体的离子配对或缔合,可以缩短初始化时间并加速链增长,从而显着加速这种聚合 .
可切换聚合
保留或去除二硫酯残基
聚合物链末端的二硫酯残基可以通过简单地调节pH值来保留或去除 .
多功能pH敏感载体
它已被开发为一种简单智能的氨基脂质,用作多功能pH敏感载体 .
遗传物质的递送
属性
IUPAC Name |
N-(2-aminoethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVVCKRKBPCTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384127-68-7 |
Source


|
| Record name | N-(2-aminoethyl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
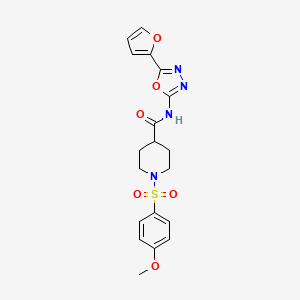
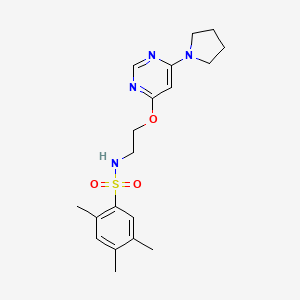
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)
![4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid](/img/structure/B2387058.png)
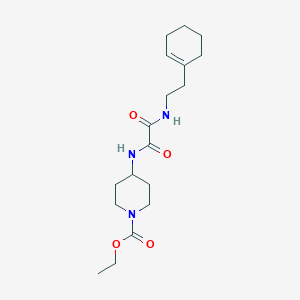
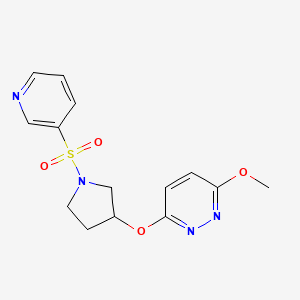
![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)
![5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2387068.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2387069.png)
![N-(4-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2387070.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2387072.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)
![BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate](/img/structure/B2387074.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2387075.png)
